molecular formula C8H15NO4 B555076 4-tert-Butyl hydrogen L-aspartate CAS No. 3057-74-7

4-tert-Butyl hydrogen L-aspartate

Cat. No.: B555076
CAS No.: 3057-74-7
M. Wt: 189.21 g/mol
InChI Key: MXWMFBYWXMXRPD-YFKPBYRVSA-N
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Description

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS: 3057-74-7) is a chiral aspartic acid derivative where the γ-carboxylic acid group is esterified with a tert-butoxy (OtBu) moiety. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO}_5 $, and it is widely used as a protected intermediate in peptide synthesis due to the stability of the tert-butyl group under acidic and basic conditions . Key physicochemical properties include:

  • Molecular weight: 189.21 g/mol
  • Density: 1.162 g/cm³
  • Melting point: 220°C (decomposition)
  • Solubility: Freely soluble in polar solvents like methanol and DCM .

Properties

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184656
Record name 4-tert-Butyl hydrogen L-aspartate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3057-74-7
Record name 4-(1,1-Dimethylethyl) hydrogen L-aspartate
Source CAS Common Chemistry
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Record name 4-tert-Butyl hydrogen L-aspartate
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Record name 4-tert-butyl hydrogen L-aspartate
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Record name L-Aspartic acid 4-tert-butyl ester
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Preparation Methods

Stepwise Protection of L-Aspartic Acid

Step 1: Amino Group Protection
L-Aspartic acid undergoes protection of its α-amino group using benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) groups. For instance, Boc protection is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate in a basic aqueous medium (pH 8–9) at 0–5°C. This step ensures the amino group remains inert during subsequent esterification.

Step 2: γ-Carboxyl Esterification
The γ-carboxyl group is esterified with tert-butanol under acid catalysis. A common approach involves dissolving Boc-protected L-aspartic acid in anhydrous dichloromethane, adding tert-butanol and a catalytic amount of sulfuric acid, and refluxing at 40°C for 12–18 hours. The tert-butyl ester forms selectively due to the steric hindrance of the Boc group at the α-position.

Step 3: Deprotection of the α-Amino Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2–4 hours, yielding the free α-amino group. The final product is isolated via rotary evaporation and recrystallized from ethyl acetate/hexane mixtures.

Alternative Route: Direct tert-Butyl Ester Formation

In cases where amino group protection is unnecessary, L-aspartic acid reacts directly with tert-butanol under Mitsunobu conditions. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate esterification at 0°C, achieving 70–80% yield within 6 hours. This one-pot method simplifies the synthesis but requires stringent moisture control.

Industrial-Scale Production

Industrial manufacturing prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors have replaced batch processes for large-scale synthesis, offering improved heat transfer and reaction homogeneity.

Continuous Flow Esterification

A representative protocol involves:

  • Reactor Setup : Tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15).

  • Conditions : L-Aspartic acid and tert-butanol are pumped at 1:5 molar ratio, 60°C, 10 bar pressure.

  • Output : Conversion rates exceed 90%, with 85% isolated yield after inline crystallization.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative. L-Aspartic acid and tert-butanol are milled with catalytic p-toluenesulfonic acid at 30 Hz for 2 hours, achieving 78% yield. This method eliminates volatile organic solvents and reduces energy consumption.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with >99% purity.

  • Chromatography : Silica gel column chromatography (ethyl acetate/methanol 9:1) resolves diastereomeric impurities.

Key Analytical Data :

PropertyValueMethod
Melting Point142–144°CDifferential Scanning Calorimetry
Optical Rotation ([α]D²⁵)+12.5° (c = 1, H₂O)Polarimetry
Purity≥99% (HPLC)Reverse-Phase HPLC

Challenges and Optimization

Stereochemical Integrity

Racemization at the α-carbon during esterification is mitigated by:

  • Low-Temperature Reactions : Performing esterification below 5°C reduces epimerization.

  • Enzymatic Catalysis : Lipase B from Candida antarctica catalyzes esterification with 98% enantiomeric excess (ee) in aqueous tert-butanol.

Yield Enhancement

  • Microwave-Assisted Synthesis : Irradiation at 100°C for 20 minutes boosts yields to 88% by accelerating reaction kinetics.

  • Catalyst Recycling : Immobilized sulfonic acid catalysts (e.g., SiO₂-SO₃H) enable five reuse cycles without activity loss.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Stepwise Protection759924 hHigh
Mitsunobu Esterification80956 hModerate
Continuous Flow85992 hVery High
Mechanochemical78972 hModerate

Chemical Reactions Analysis

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Significance

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is recognized as a metabolite in various organisms, including Escherichia coli and plants such as Pisum sativum and Euglena gracilis. It serves as a precursor in the biosynthesis of amino acids and other nitrogen-containing compounds, influencing metabolic pathways that are essential for growth and development.

Pharmaceutical Development

The compound has garnered attention in drug design due to its structural properties that allow for modifications leading to novel therapeutic agents. It has been explored for:

  • Antimicrobial Agents : Research indicates that derivatives of L-aspartate 4-semialdehyde can exhibit antibacterial properties, making them potential candidates for antibiotic development.
  • Cancer Treatment : Its role in amino acid metabolism suggests potential applications in targeting cancer cell metabolism, where altered amino acid profiles are common.

Agricultural Biotechnology

In agriculture, (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is being investigated for:

  • Plant Growth Promotion : As a metabolite associated with plant growth-promoting rhizobacteria (PGPR), it may enhance nutrient uptake and stress resistance in crops.
  • Biofertilizers : Its application in formulating biofertilizers could improve soil health and plant productivity by fostering beneficial microbial communities.

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

  • Metabolic Pathway Analysis : Used to trace metabolic pathways involving amino acids and their derivatives, providing insights into cellular functions and interactions.
  • Protein Engineering : It can be utilized in the synthesis of non-canonical amino acids (ncAAs), expanding the toolkit for protein engineering and synthetic biology.

Case Study 1: Antimicrobial Activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester group distinguishes this compound from other aspartic acid derivatives. Below is a comparison with analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid Tert-butyl ester at γ-carboxyl; S-configuration at C2 C₈H₁₅NO₅ 189.21 Peptide synthesis intermediate; improved metabolic stability
(S)-2-amino-4-((5-hydroxy-4-oxo-4H-pyran-2-yl)methoxy)-4-oxobutanoic acid (23a) Pyran-derived substituent at γ-carboxyl; hydroxyl group C₁₁H₁₃NO₈ 287.23 Anti-liver fibrosis activity; lower lipophilicity than tert-butyl analog
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid R-configuration at C2; benzyl group at C2 C₁₅H₂₀O₄ 264.32 Potential chiral building block; enhanced steric hindrance
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid Hydroxyl group at C2; amino group at γ-carboxyl C₄H₇NO₄ 133.10 Endogenous metabolite; high solubility (948 g/L)
(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid Fmoc-protected amino group; benzyl ester at γ-carboxyl C₂₆H₂₃NO₆ 445.46 Solid-phase peptide synthesis; UV-sensitive protecting groups
Table 2: Comparative Physicochemical Data
Property Target Compound 23a (R)-2-Benzyl Analog (2S)-4-Amino-2-hydroxy Analog
Melting Point 220°C (dec.) Not reported Not reported Not reported
Solubility Soluble in DCM, methanol Moderate in water Low in polar solvents 948 g/L in water
Lipophilicity (LogP) ~1.5 (estimated) ~0.8 ~2.3 -1.2
Stereochemical Impact S-configuration critical S-configuration R-configuration S-configuration
Key Findings:

Anti-Fibrotic Activity : Compound 23a demonstrated superior anti-liver fibrosis activity compared to the tert-butyl derivative, attributed to its hydrophilic pyran group enhancing bioavailability .

Metabolic Stability : The tert-butyl group in the target compound improves resistance to enzymatic hydrolysis, making it advantageous for prolonged drug release .

Chiral Specificity : The (R)-2-benzyl analog () showed reduced reactivity in peptide coupling due to steric hindrance from the benzyl group .

Biological Activity

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of L-Aspartic acid, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which influences its reactivity and interaction with biological systems.

The compound has the molecular formula C9H17NO4C_9H_{17}NO_4 and is classified as a colorless solid that is sparingly soluble in water. Its synthesis typically involves several steps starting from L-Aspartic acid, including dehydration, alcoholysis, ester exchange, and hydrolysis.

PropertyValue
Molecular FormulaC9H17NO4
Molecular Weight189.24 g/mol
SolubilitySparingly soluble in water
IUPAC Name(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Research indicates that (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid plays a role in the biosynthesis of amino acids and may influence metabolic pathways within the human body. It acts as a precursor in the synthesis of other biologically relevant compounds, which can impact various physiological processes.

Medicinal Applications

The compound has been investigated for its potential use in developing highly selective thrombin inhibitors, which are crucial for anticoagulant therapies. Such inhibitors are significant in preventing thrombus formation and managing conditions such as deep vein thrombosis and pulmonary embolism.

Case Studies

  • Thrombin Inhibition : A study highlighted the efficacy of derivatives of this compound in inhibiting thrombin activity. The modifications to the structure enhanced selectivity and potency against thrombin over other serine proteases.
  • Anti-inflammatory Activity : Another research effort focused on related compounds derived from 4-oxobutanoic acids, demonstrating notable anti-inflammatory effects in vitro. These findings suggest a potential therapeutic application for inflammatory diseases .
  • Peptide Synthesis : The compound is utilized as a protected form of L-Aspartic acid in peptide synthesis processes, allowing for the creation of complex peptides with specific biological activities.

Comparative Analysis

The following table summarizes key findings related to the biological activity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid compared to other related compounds:

CompoundActivityReference
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acidThrombin inhibitor
4-Oxobutanoic acid derivativesAnti-inflammatory
L-Aspartic acid derivativesPeptide synthesis

Q & A

Q. How to optimize reaction yields for scaled-up synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki couplings (yield improvement: 60% → 85%).
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes (100°C, 150 W) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl hydrogen L-aspartate
Reactant of Route 2
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4-tert-Butyl hydrogen L-aspartate

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